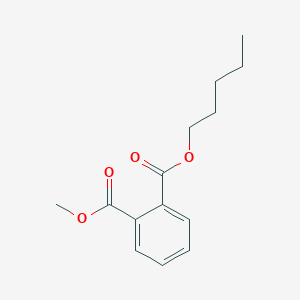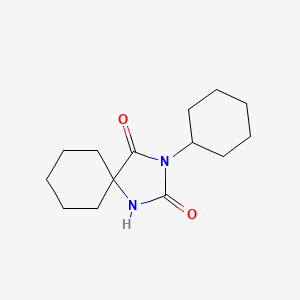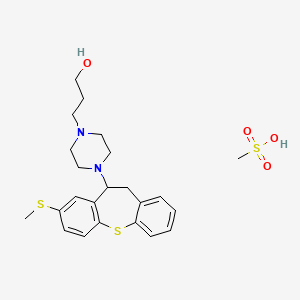![molecular formula C15H21NO2 B14674842 2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine] CAS No. 36793-29-0](/img/structure/B14674842.png)
2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] is an organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is known for its sterically hindered nature due to the presence of four methyl groups, which imparts significant chemical stability and reduces the reactivity of the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] typically involves a multi-step process. One common method starts with the conjugate addition reaction of ammonia to phorone, forming an intermediate triacetone amine. This intermediate is then reduced using the Wolff-Kishner reaction to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of metal oxide catalysts to facilitate the dehydration of tetraalkylpyridines. This reaction is conducted at elevated temperatures, typically above 150°C, to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can participate in allylic amination reactions with allylic chlorides to form allylated tertiary amines.
N-Methylation: Reacting with carbon dioxide and phenylsilane, it can form N-methylated amines.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Substitution: Allylic chlorides for allylic amination.
N-Methylation: Carbon dioxide and phenylsilane.
Major Products
Hydroxylamines: from oxidation.
Allylated tertiary amines: from substitution.
N-Methylated amines: from N-methylation.
Scientific Research Applications
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a hindered base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] involves its role as a hindered base. The steric hindrance around the nitrogen atom reduces its nucleophilicity, making it a weaker base compared to other aliphatic amines. This property allows it to selectively deprotonate substrates without undergoing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another hindered amine with similar steric properties.
N,N-Diisopropylethylamine: A non-nucleophilic base used in similar applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used in selective oxidation reactions.
Uniqueness
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] stands out due to its spiro structure, which imparts additional steric hindrance and stability. This makes it particularly useful in applications requiring controlled reactivity and stability under harsh conditions.
Properties
CAS No. |
36793-29-0 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2',2',6',6'-tetramethylspiro[1,3-benzodioxole-2,4'-piperidine] |
InChI |
InChI=1S/C15H21NO2/c1-13(2)9-15(10-14(3,4)16-13)17-11-7-5-6-8-12(11)18-15/h5-8,16H,9-10H2,1-4H3 |
InChI Key |
RSJRUUXPNLQPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)OC3=CC=CC=C3O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


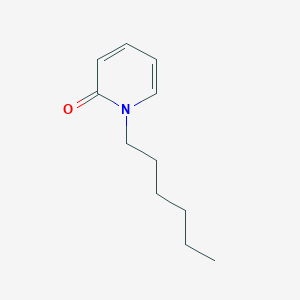
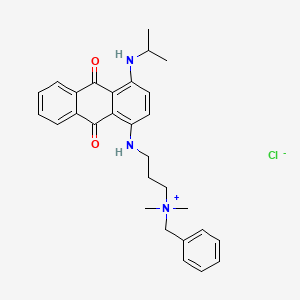

![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
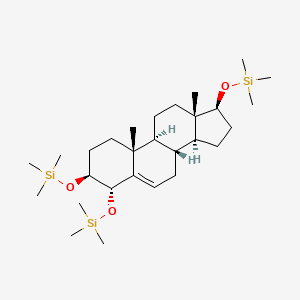
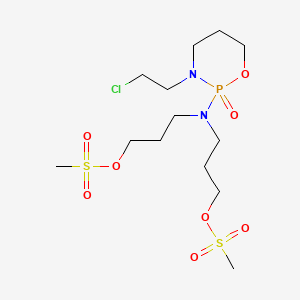
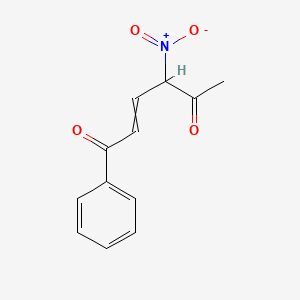
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)

